![molecular formula C8H9N3O3 B2509198 3-[(4-Cyano-2-methyl-1,3-oxazol-5-yl)amino]propanoic acid CAS No. 1160047-66-4](/img/structure/B2509198.png)
3-[(4-Cyano-2-methyl-1,3-oxazol-5-yl)amino]propanoic acid
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Overview
Description
3-[(4-Cyano-2-methyl-1,3-oxazol-5-yl)amino]propanoic acid is a chemical compound with the CAS Number: 1160047-66-4 . It has a molecular weight of 195.18 . The compound is in powder form and is stored at room temperature .
Synthesis Analysis
The synthesis of oxazole derivatives, such as 3-[(4-Cyano-2-methyl-1,3-oxazol-5-yl)amino]propanoic acid, has been a topic of interest in medicinal chemistry . Oxazole is an important heterocyclic nucleus with a wide spectrum of biological activities . The utility of oxazole as intermediates for the synthesis of new chemical entities has increased in recent years .Molecular Structure Analysis
The IUPAC name of the compound is 3-((4-cyano-2-methyloxazol-5-yl)amino)propanoic acid . The InChI code is 1S/C8H9N3O3/c1-5-11-6(4-9)8(14-5)10-3-2-7(12)13/h10H,2-3H2,1H3,(H,12,13) .Physical And Chemical Properties Analysis
3-[(4-Cyano-2-methyl-1,3-oxazol-5-yl)amino]propanoic acid is a powder that is stored at room temperature . It has a molecular weight of 195.18 .Scientific Research Applications
Antiviral Activity
The emergence of viral diseases necessitates the search for effective antiviral agents. Recent studies have explored the potential of 3-[(4-Cyano-2-methyl-1,3-oxazol-5-yl)amino]propanoic acid as an antiviral compound. For instance, it has been investigated as a SARS-CoV-2 antibody, demonstrating positive viral entry inhibition .
Antimicrobial Properties
The compound’s structure suggests possible antimicrobial activity. Notably, derivatives of 3-[(4-Cyano-2-methyl-1,3-oxazol-5-yl)amino]propanoic acid have been evaluated for their antimicrobial potential. Among these, compounds 1a and 1b exhibited good antimicrobial activity .
Anticancer Potential
Researchers have synthesized a series of novel N-(4-cyano-1,3-oxazol-5-yl)sulfonamide derivatives, including our compound of interest. These derivatives were evaluated against 60 cancer cell lines by the National Cancer Institute (USA). The assessment revealed promising anticancer activity .
Antibacterial Effects
One specific derivative, 3-(2-(4-methoxybenzylideneamino)oxazol-4-ylamino)-2H-chromen-2-one , demonstrated potent antibacterial activity. This finding highlights the compound’s potential in combating bacterial infections .
Antifungal Properties
Another derivative, 3-(2-(2-hydroxybenzylideneamino)oxazol-4-ylamino)-2H-chromen-2-one , displayed moderate antifungal activity. Investigating its mechanism of action could provide valuable insights for developing antifungal agents .
Mechanism of Action
Target of Action
It’s known that oxazole derivatives, which this compound is a part of, have a wide spectrum of biological activities . They have been used as intermediates for the synthesis of new chemical entities in medicinal chemistry .
Mode of Action
Oxazole derivatives are known to interact with their targets in a way that often imparts preferential specificities in their biological responses . The substitution pattern in oxazole derivatives plays a pivotal role in delineating their biological activities .
Biochemical Pathways
Oxazole derivatives are known to affect a variety of biological activities, including antimicrobial, anticancer, antitubercular, anti-inflammatory, antidiabetic, antiobesity, and antioxidant activities .
Result of Action
It’s known that oxazole derivatives have a wide spectrum of biological activities .
properties
IUPAC Name |
3-[(4-cyano-2-methyl-1,3-oxazol-5-yl)amino]propanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3O3/c1-5-11-6(4-9)8(14-5)10-3-2-7(12)13/h10H,2-3H2,1H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HQZYNEYHAPKDAJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C(O1)NCCC(=O)O)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(4-Cyano-2-methyl-1,3-oxazol-5-yl)amino]propanoic acid |
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